2-Amino-4-(aminooxy)butanoic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

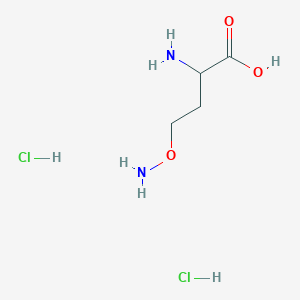

2-Amino-4-(aminooxy)butanoic acid dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O3 and a molecular weight of 207.06 g/mol . It is also known by its IUPAC name, O-amino-L-homoserine dihydrochloride . This compound is typically found in a powder form and is used in various scientific research applications.

Métodos De Preparación

The synthesis of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride involves several steps. One common method includes the reaction of L-homoserine with hydroxylamine hydrochloride under acidic conditions to form the aminooxy derivative . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards.

Análisis De Reacciones Químicas

2-Amino-4-(aminooxy)butanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino and aminooxy groups can participate in substitution reactions with suitable electrophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Aplicaciones Científicas De Investigación

2-Amino-4-(aminooxy)butanoic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .

Comparación Con Compuestos Similares

2-Amino-4-(aminooxy)butanoic acid dihydrochloride can be compared with other similar compounds such as:

2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid: This compound has a similar structure but includes a phosphinyl group instead of an aminooxy group.

DL-2,4-Diaminobutyric acid dihydrochloride: This compound has two amino groups and is used in different research applications. The uniqueness of this compound lies in its aminooxy group, which provides distinct reactivity and applications compared to other similar compounds.

Actividad Biológica

2-Amino-4-(aminooxy)butanoic acid dihydrochloride, also known as AOB, is a non-proteinogenic amino acid derivative that has garnered attention for its diverse biological activities. This compound exhibits properties that could be harnessed in therapeutic applications, particularly in neurobiology and metabolic research. This article reviews the biological activity of AOB, summarizing key findings from various studies and highlighting its potential applications.

- Molecular Formula : C4H12Cl2N2O3

- Molecular Weight : 185.06 g/mol

- CAS Number : 22561663

AOB acts primarily through its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : AOB can inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Neurotransmitter Modulation : It has been shown to modulate neurotransmitter levels, particularly gamma-aminobutyric acid (GABA), suggesting a potential role in neuroprotection and neurogenesis.

1. Neuroprotective Effects

Research indicates that AOB may have neuroprotective properties. In vitro studies have demonstrated that AOB can enhance the survival of neuronal cells under stress conditions, such as oxidative stress and excitotoxicity. The compound appears to stabilize mitochondrial function and reduce apoptosis in neuronal cells.

2. Modulation of GABAergic Activity

AOB has been shown to influence GABAergic signaling pathways. In experiments involving cultured neurons, AOB treatment resulted in increased GABA levels, which correlated with enhanced neuronal survival and reduced excitotoxicity. This suggests a potential therapeutic application in conditions characterized by GABA deficiency, such as epilepsy and anxiety disorders.

3. Antioxidant Properties

The antioxidant capacity of AOB has been explored in various models. Studies indicate that AOB can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study 1: Neuroprotection in Ischemic Models

In a study examining the effects of AOB on ischemic brain injury, researchers found that administration of AOB significantly reduced infarct size and improved neurological outcomes in animal models. The mechanism was attributed to enhanced GABAergic activity and reduced oxidative stress.

Case Study 2: GABA Modulation in Anxiety Models

A randomized controlled trial assessed the anxiolytic effects of AOB in a rodent model of anxiety. Results indicated that AOB administration led to significant reductions in anxiety-like behaviors, which were associated with increased GABA levels in the brain.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-Aminobutyric Acid | GABA Receptor Agonism | Neuroprotective |

| 4-Aminobutyric Acid | Inhibition of Glutamate Release | Anticonvulsant |

| 2-Amino-4-(aminooxy)butanoic Acid | Enzyme Inhibition | Antioxidant |

Propiedades

IUPAC Name |

2-amino-4-aminooxybutanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQSTQVJTPUGQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626478 |

Source

|

| Record name | O-Aminohomoserine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65518-20-9 |

Source

|

| Record name | O-Aminohomoserine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.